Furan-2-amine;2-hydroxypropane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-amine;2-hydroxypropane-1,2,3-tricarboxylate is a compound that combines a furan ring with an amine group and a tricarboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-amine;2-hydroxypropane-1,2,3-tricarboxylate can be achieved through several methods. One common approach involves the reaction of dialkyl acetylenedicarboxylates with ethyl bromopyruvate or α-chlorocarbonyl compounds in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). This reaction typically occurs in a biphasic water-ethyl ether solvent system and yields furan-2,3,4-tricarboxylates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Furan-2-amine;2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The amine group can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the amine group and the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various furan derivatives, amines, and substituted furan compounds. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Furan-2-amine;2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of furan-2-amine;2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The furan ring and amine group can interact with enzymes and receptors, leading to various biological effects. The tricarboxylate moiety may also play a role in modulating the compound’s activity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2,3,4-tricarboxylate: A related compound with similar structural features but different functional groups.
2-Hydroxypropane-1,2,3-tricarboxylate: Another compound with a tricarboxylate moiety but lacking the furan ring and amine group.
Uniqueness
Furan-2-amine;2-hydroxypropane-1,2,3-tricarboxylate is unique due to the combination of a furan ring, an amine group, and a tricarboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H10NO8-3 |
---|---|
Molekulargewicht |
272.19 g/mol |
IUPAC-Name |
furan-2-amine;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.C4H5NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-4-2-1-3-6-4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1-3H,5H2/p-3 |
InChI-Schlüssel |
YQCULBGJCFTGRA-UHFFFAOYSA-K |
Kanonische SMILES |
C1=COC(=C1)N.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.